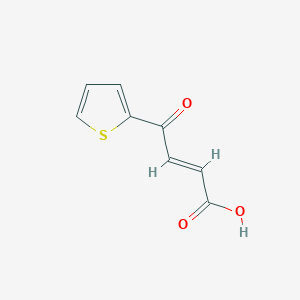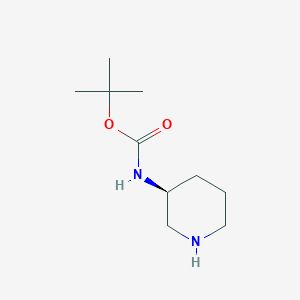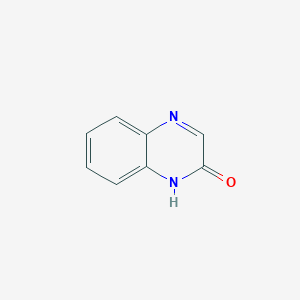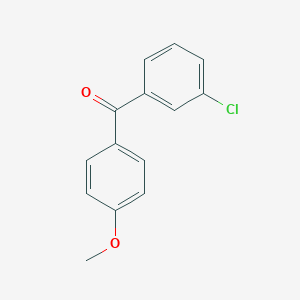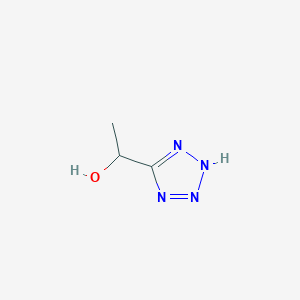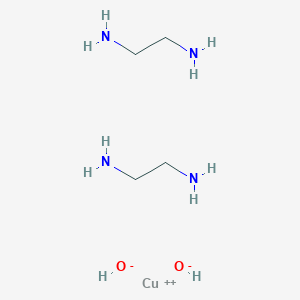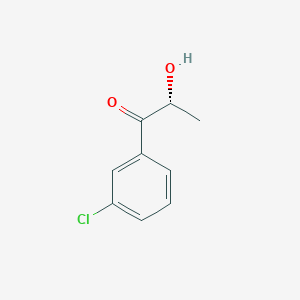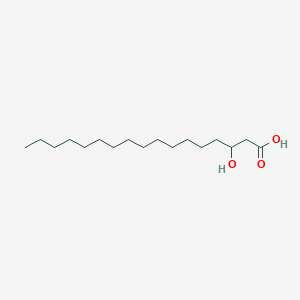![molecular formula C7H15NO2S B126775 N-[2-(Methylsulfinyl)ethyl]butanamide CAS No. 146848-02-4](/img/structure/B126775.png)
N-[2-(Methylsulfinyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methylsulfinyl)ethyl]butanamide, also known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1) that was first developed in Japan in the 1960s. Sulbutiamine has been found to have various effects on the body and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Sulbutiamine works by increasing the levels of thiamine in the brain. Thiamine is an essential nutrient that is required for the proper functioning of the nervous system. By increasing thiamine levels in the brain, N-[2-(Methylsulfinyl)ethyl]butanamide enhances the transmission of nerve impulses and improves cognitive function.
Efectos Bioquímicos Y Fisiológicos
Sulbutiamine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. It has also been found to increase the levels of glutamate in the brain, which is a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulbutiamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that have similar effects on the body. However, N-[2-(Methylsulfinyl)ethyl]butanamide has some limitations for lab experiments. It has a relatively short half-life in the body, which means that it needs to be administered frequently to maintain its effects.
Direcciones Futuras
There are several future directions for research on N-[2-(Methylsulfinyl)ethyl]butanamide. One area of research is the potential therapeutic applications of N-[2-(Methylsulfinyl)ethyl]butanamide. It has been found to have potential applications for the treatment of cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-[2-(Methylsulfinyl)ethyl]butanamide as a cognitive enhancer. It has been found to improve cognitive function in healthy individuals, and further research is needed to determine its potential as a cognitive enhancer.
Métodos De Síntesis
Sulbutiamine is synthesized by the reaction of two molecules of thiamine with an organic compound called isobutyraldehyde. The resulting compound is then treated with an oxidizing agent to form N-[2-(Methylsulfinyl)ethyl]butanamide.
Aplicaciones Científicas De Investigación
Sulbutiamine has been studied extensively for its potential therapeutic applications. It has been found to have various effects on the body, including improving cognitive function, reducing fatigue, and improving mood.
Propiedades
Número CAS |
146848-02-4 |
|---|---|
Nombre del producto |
N-[2-(Methylsulfinyl)ethyl]butanamide |
Fórmula molecular |
C7H15NO2S |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
N-(2-methylsulfinylethyl)butanamide |
InChI |
InChI=1S/C7H15NO2S/c1-3-4-7(9)8-5-6-11(2)10/h3-6H2,1-2H3,(H,8,9) |
Clave InChI |
VLEOJSWHDHGYOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCS(=O)C |
SMILES canónico |
CCCC(=O)NCCS(=O)C |
Sinónimos |
Butanamide, N-[2-(methylsulfinyl)ethyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



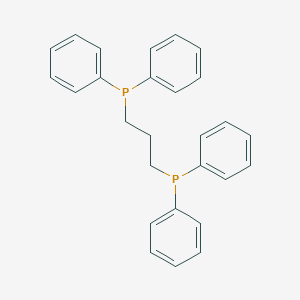
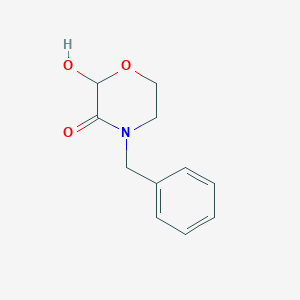
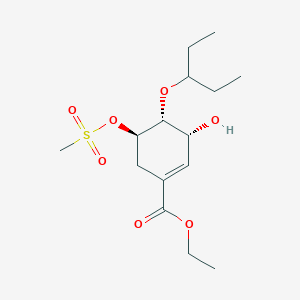
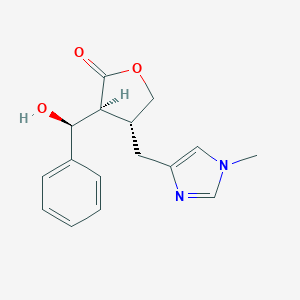
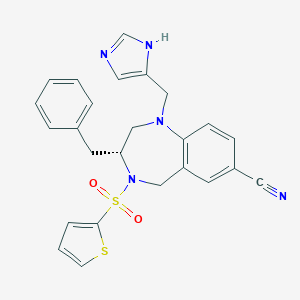
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
